Primary Amine Derivatization Advantage
The target compound carries a free primary amine (pKaₐ ≈ 10.6 for the conjugate acid), whereas the closely related analog 1-[2-[4-(phenylmethyl)phenoxy]ethyl]pyrrolidine (CAS 147664-41-3) terminates in a tertiary pyrrolidine nitrogen. The primary amine permits selective acylation, sulfonylation, and reductive amination under mild conditions that are kinetically inaccessible to the tertiary amine [1]. This orthogonal reactivity is critical for library synthesis and bioconjugation workflows.
| Evidence Dimension | Functional group reactivity (nucleophilic derivatization capacity) |
|---|---|
| Target Compound Data | Primary amine; pKaₐ ~10.6 (predicted); reactive toward anhydrides, acid chlorides, sulfonyl chlorides, and aldehydes |
| Comparator Or Baseline | 1-[2-[4-(Phenylmethyl)phenoxy]ethyl]pyrrolidine (CAS 147664-41-3); tertiary amine; pKaₐ ~10.8 (predicted); unreactive toward electrophilic derivatization under standard conditions |
| Quantified Difference | Qualitative functional distinction: the primary amine is a versatile synthetic handle; the tertiary amine is a synthetic dead-end for further elaboration. |
| Conditions | Predicted pKa values from ChemAxon; reactivity established by well-characterized amine chemistry. |
Why This Matters
The primary amine enables downstream functionalization that is impossible with tertiary amine analogs, making the target compound the preferred choice for building block procurement in parallel synthesis.
- [1] CAS Common Chemistry, 1-[2-[4-(Phenylmethyl)phenoxy]ethyl]pyrrolidine, CAS 147664-41-3, Physicochemical Properties. View Source
